molecular formula C15H22N2O2 B6036761 1-(3-Anilinopiperidin-1-yl)-3-methoxypropan-1-one

1-(3-Anilinopiperidin-1-yl)-3-methoxypropan-1-one

Cat. No.: B6036761
M. Wt: 262.35 g/mol
InChI Key: DRHCTICJHZTNOA-UHFFFAOYSA-N
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Description

1-(3-Anilinopiperidin-1-yl)-3-methoxypropan-1-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an aniline group and a methoxypropanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Anilinopiperidin-1-yl)-3-methoxypropan-1-one typically involves the reaction of 3-oxo-3-(piperidin-1-yl)propanenitrile with phenyl isothiocyanate in the presence of a base such as potassium hydroxide (KOH) in dimethylformamide (DMF) at ambient temperature . This reaction yields 3-anilino-3-mercapto-2-(piperidin-1-ylcarbonyl)acrylonitrile, which can be further processed to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Anilinopiperidin-1-yl)-3-methoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the aniline moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Anilinopiperidin-1-yl)-3-methoxypropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Anilinopiperidin-1-yl)-3-methoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

  • 1-(4-Anilinopiperidin-1-yl)-3-methoxypropan-1-one
  • 3-Anilino-3-mercapto-2-(piperidin-1-ylcarbonyl)acrylonitrile
  • 1-(3-Anilinopiperidin-1-yl)-3-oxopropyl-2-piperidinone

Uniqueness: 1-(3-Anilinopiperidin-1-yl)-3-methoxypropan-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxypropanone moiety differentiates it from other similar compounds, potentially leading to distinct reactivity and applications.

Properties

IUPAC Name

1-(3-anilinopiperidin-1-yl)-3-methoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-11-9-15(18)17-10-5-8-14(12-17)16-13-6-3-2-4-7-13/h2-4,6-7,14,16H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHCTICJHZTNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCCC(C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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